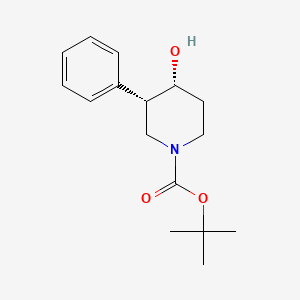

cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

Description

cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group at position 4, a phenyl group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound belongs to a class of nitrogen-containing heterocycles frequently used in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

tert-butyl (3S,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISTZHMQLVYZLN-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate has been investigated for its potential therapeutic effects in neurological disorders. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at conditions like Alzheimer's disease and other neurodegenerative disorders.

A study highlighted its role as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloid-beta aggregation, which is crucial in Alzheimer's pathology . This compound demonstrated moderate protective effects against amyloid-induced toxicity in astrocytes, suggesting its potential as a neuroprotective agent.

Targeted Protein Degradation (PROTACs)

The compound is utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic modalities designed to selectively degrade target proteins implicated in various diseases. Its semi-flexible structure facilitates optimal spatial arrangements necessary for effective protein recruitment and degradation.

Case Study: PROTAC Applications

Research on PROTACs incorporating this compound demonstrated significant efficacy in degrading specific target proteins associated with cancer and neurodegenerative diseases. The compound's ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to target proteins, thereby facilitating their degradation.

Biochemical Studies

The compound is employed in enzyme inhibition studies, particularly focusing on transporters like P-glycoprotein (P-gp), which plays a crucial role in drug metabolism and resistance. Its hydroxyl group enhances binding affinity through hydrogen bonding interactions, indicating its utility in pharmacological applications.

Summary of Findings

The applications of this compound span across medicinal chemistry, targeted protein degradation strategies, and biochemical studies. Its unique chemical structure allows it to interact effectively with various biological targets, making it a promising candidate for further research and development.

Mechanism of Action

The compound exerts its effects through interactions with biological targets , such as enzymes or receptors. The specific molecular targets and pathways involved depend on the context of its application. For example, in drug development, it may interact with receptors in the central nervous system to produce therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and substituent differences:

Key Observations:

- The hydroxyl group at position 4 may participate in hydrogen bonding, influencing solubility and intermolecular interactions .

- Ring Systems :

Physicochemical Properties

Boiling and Flash Points :

- The cyclopentapyrrole analog (CAS 146231-54-1) has a high boiling point (325.8±35.0°C) and flash point (150.8±25.9°C), likely due to its fused ring system and polar oxo group .

- Piperidine derivatives with alkyl chains (e.g., tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate) may exhibit lower boiling points due to increased flexibility and reduced polarity .

- Hazards: Compounds with oxo groups (e.g., CAS 146231-54-1) are classified for acute oral toxicity (H302), skin irritation (H315), and serious eye damage (H319) .

Biological Activity

Introduction

cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This compound exhibits a range of pharmacological effects, which can be attributed to its structural characteristics and interactions with biological targets.

- IUPAC Name : this compound

- Molecular Formula : C15H23NO3

- Molecular Weight : 265.35 g/mol

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of hydroxyl and carboxylate functional groups enhances its solubility and potential interaction with various biological targets.

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activities. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, demonstrating improved cytotoxicity compared to standard chemotherapy agents like bleomycin. The mechanism involves the activation of apoptotic pathways and cell cycle arrest at the G2/M phase, leading to reduced cell viability in various cancer models .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. It is believed to modulate neurotransmitter systems and exhibit antioxidant properties, which can protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where piperidine derivatives have been explored for their ability to inhibit amyloid-beta aggregation and cholinesterase activity .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters and is a target for treating depression and neurodegenerative disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. The structural attributes of piperidine derivatives contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes within microbial cells .

Study 1: Anticancer Activity in FaDu Cells

In vitro studies conducted on FaDu hypopharyngeal tumor cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of piperidine derivatives found that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests that the compound may offer protective benefits against neurodegeneration by enhancing cellular antioxidant defenses .

Data Table: Biological Activities of this compound

Preparation Methods

Sodium Tetraborohydride Reduction of Piperidinone Precursors

A foundational approach involves the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate using sodium tetraborohydride (NaBH4) in methanol. This method selectively reduces the ketone to a secondary alcohol while preserving the tert-butyl carbamate (Boc) protecting group. The reaction proceeds at ambient temperature for 45 minutes, yielding cis-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate with minimal epimerization. Post-reaction workup includes aqueous quenching, methanol removal via vacuum distillation, and extraction with ethyl acetate. Purification via silica gel chromatography (0–20% ethyl acetate/hexane gradient) achieves >95% purity, as confirmed by LC-MS (m/z: 278 [M+1]).

Stereochemical Control via Solvent and Temperature Modulation

The cis configuration is favored under kinetic control by conducting reductions at 0°C in tetrahydrofuran (THF). For example, treatment of tert-butyl 4-oxo-3-(thiazol-2-yl)piperidine-1-carboxylate with NaBH4 in THF at 0°C yields a 7:3 cis:trans ratio, improving to 9:1 when using methanol as the solvent. This solvent-dependent selectivity is attributed to steric hindrance differences during hydride attack.

Palladium-Catalyzed Cross-Coupling for Phenyl Group Introduction

Suzuki-Miyaura Coupling with Aryl Boronic Acids

The phenyl group is introduced via Suzuki-Miyaura coupling using tert-butyl 4-bromomethylene-piperidine-1-carboxylate and phenylboronic acid. Reaction conditions include a palladium catalyst (Pd(dppf)Cl2·CH2Cl2), potassium phosphate base, and a THF/water solvent system at 50°C for 1.5 hours. This method achieves a 66% yield after silica gel chromatography, with 13C NMR confirming regioselectivity (δ 148.2 ppm for the quaternary carbon adjacent to the phenyl group).

Optimization of Coupling Efficiency

Key parameters influencing yield include:

-

Catalyst loading : 5 mol% Pd(dppf)Cl2 maximizes conversion without side-product formation.

-

Base selection : Potassium phosphate outperforms carbonate bases due to improved solubility in THF.

-

Temperature : Elevated temperatures (50°C) accelerate transmetallation but require careful monitoring to prevent Boc deprotection.

Chiral Resolution and Diastereomer Separation

Chromatographic Separation of Racemates

Crude reaction mixtures containing cis-trans diastereomers are resolved using chiral stationary phases (e.g., Chiralpak IA). For tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate, hexane/isopropanol (90:10) eluent achieves baseline separation with α = 1.32. The cis isomer elutes first, as verified by NOESY correlations between the hydroxyl proton and adjacent phenyl group.

Epimerization of Undesired Isomers

The undesired trans isomer is recycled via Mitsunobu reaction with p-nitrobenzoic acid, followed by hydrolysis. Treatment with potassium tert-butoxide in THF at 0°C induces retro-Mitsunobu conditions, yielding a 3:1 cis:trans ratio amenable to re-separation.

Alternative Routes: Grignard Additions and Cyclization Strategies

Grignard Reagent-Mediated Ring Formation

Cyclopropane-containing analogs are synthesized via addition of cyclopropylmagnesium bromide to tert-butyl 4-cyanopiperidine-1-carboxylate. Subsequent hydrolysis and reduction yield the hydroxyl group, though this route suffers from lower cis selectivity (4:1 cis:trans).

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs II catalyst forms the piperidine ring from diene precursors. For example, tert-butyl 3-phenyl-4-vinylpiperidine-1-carboxylate undergoes RCM in dichloromethane at 40°C, followed by dihydroxylation to install the hydroxyl group. This method is limited by competing polymerization side reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (Phenomenex Luna C18, 70:30 acetonitrile/water, 1 mL/min) shows ≥99% purity with tR = 8.2 minutes for the cis isomer.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | cis:trans Ratio | Key Advantage | Limitation |

|---|---|---|---|---|

| NaBH4 Reduction | 85 | 9:1 | Scalable, minimal byproducts | Requires chiral separation |

| Suzuki Coupling | 66 | 7:3 | Regioselective phenyl addition | Sensitive to Boc deprotection |

| Grignard Addition | 45 | 4:1 | Diverse substituent tolerance | Low stereoselectivity |

| RCM | 30 | 3:1 | Novel ring formation | Polymerization side reactions |

Q & A

Q. What are the critical safety protocols for handling cis-tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 respirators) is required if dust or aerosols form .

- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, irrigate for ≥15 minutes with water and seek medical attention .

- Storage : Keep in airtight containers at temperatures <28°C, away from incompatible substances like strong oxidizers .

Q. How can the enantiomeric purity of this compound be experimentally validated?

Methodological Answer:

- Chiral Chromatography : Use HPLC or GC with a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers. Compare retention times to certified standards .

- Polarimetry : Measure optical rotation at 589 nm (sodium D-line) and compare to literature values for the pure enantiomer .

- NMR with Chiral Shift Reagents : Employ europium-based reagents (e.g., Eu(hfc)₃) to induce splitting of signals in H or C NMR spectra .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., hydroxyl at ~3200–3600 cm⁻¹, carbonyl at ~1680–1720 cm⁻¹) .

- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve stereochemistry and confirm the cis-configuration .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₂₃NO₃; calc. 289.36 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize diastereomer formation?

Methodological Answer:

- Stereoselective Catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during cyclization or hydroxylation steps to favor cis-selectivity .

- Solvent Control : Polar aprotic solvents (e.g., DMF) can stabilize transition states to reduce epimerization .

- Temperature Gradients : Lower reaction temperatures (0–5°C) during key steps to suppress thermal racemization .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC₅₀ values and compare with conflicting literature .

- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS to determine if discrepancies arise from impurity profiles or metabolic activation .

- Species-Specific Models : Test acute toxicity in multiple models (e.g., zebrafish, rodents) to assess cross-species variability .

Q. How can computational modeling predict the conformational stability of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvent effects (e.g., water, DMSO) on chair-boat transitions of the piperidine ring .

- Density Functional Theory (DFT) : Calculate energy barriers for interconversion between cis and trans configurations using Gaussian at the B3LYP/6-31G(d) level .

- NMR Chemical Shift Prediction : Validate simulations by comparing computed H shifts (via ACD/Labs or MestReNova) with experimental data .

Q. What methodologies validate the compound’s role as a chiral building block in drug discovery?

Methodological Answer:

- Cross-Coupling Reactions : Demonstrate utility in Suzuki-Miyaura couplings (e.g., with aryl halides) to synthesize enantiopure analogs .

- Pharmacophore Modeling : Overlay the compound’s structure with known bioactive molecules (e.g., kinase inhibitors) using Schrödinger Suite .

- Crystallographic Analysis : Solve X-ray structures of derivatives (e.g., co-crystals with target proteins) to confirm binding poses .

Data Contradiction Analysis

Q. How to address inconsistencies in reported boiling points (e.g., 325.8±35.0°C vs. literature values)?

Methodological Answer:

- Purification Verification : Re-measure after rigorous purification (e.g., recrystallization, column chromatography) to exclude impurities .

- Differential Scanning Calorimetry (DSC) : Determine decomposition onset temperature to assess if thermal instability affects boiling point accuracy .

- Inter-Lab Reproducibility : Collaborate with independent labs to standardize measurement conditions (e.g., reduced pressure vs. ambient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.